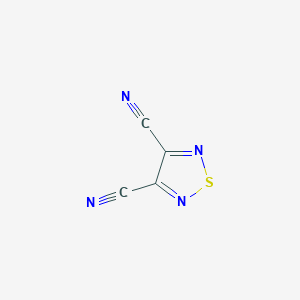

1,2,5-チアゾール-3,4-ジカルボニトリル

説明

1,2,5-Thiadiazole-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C4N4S and its molecular weight is 136.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,5-Thiadiazole-3,4-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-Thiadiazole-3,4-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

1,2,5-チアゾール誘導体は、強力な抗菌剤としての可能性を評価するために合成および評価されてきました。 これらの化合物は、細菌や真菌を含むさまざまな微生物株に対して有効性を示しています 。チアゾールの構造は、さまざまな誘導体の作成を可能にし、これらの誘導体は特定の抗菌活性に合わせて調整できます。

抗がん剤

チアゾール誘導体は、その抗がん特性について調査されています。 細胞膜を通過して生物学的標的に結合する能力があるため、これらの化合物は、さまざまながんモデルにおいてin vitroおよびin vivoで有効性を示してきました 。研究は、化合物の活性の影響を与えるさまざまな置換基を理解し、臨床試験における可能性を評価するために進行中です。

抗炎症作用

1,2,5-チアゾール誘導体の抗炎症特性は、別の関心の対象です。 これらの化合物は、多くの疾患における一般的な経路である炎症を軽減する有効性について研究されてきました 。研究の目的は、関節炎やその他の炎症性疾患などの疾患の治療に使用できる新しい抗炎症薬を開発することです。

抗真菌活性

抗菌特性に加えて、1,2,5-チアゾール誘導体は、抗真菌活性についても試験されています。 これらの化合物は、さまざまな真菌病原体に対して有望な結果を示しており、新しい抗真菌薬の開発につながる可能性があります .

植物成長調整剤

一部の1,2,5-チアゾール誘導体は、潜在的な植物成長調整剤として特定されています。 これらの化合物は、植物の成長と発達に影響を与える可能性があり、農業と園芸に影響を与えます .

医薬品中間体

チアゾール環は、多くの医薬品において共通の構造モチーフです。そのため、1,2,5-チアゾール-3,4-ジカルボニトリルは、さまざまな薬物の合成における中間体として役立ちます。 その反応性により、さまざまな治療効果を持つ幅広い医薬品化合物の作成が可能になります .

作用機序

Target of Action

1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound that has been extensively researched for its potential applications in various fields

Mode of Action

This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

. This suggests that they may influence photochemical reactions and related biochemical pathways.

Result of Action

, suggesting that they may have effects on light absorption and emission at the molecular level.

Action Environment

The action of 1,2,5-Thiadiazole-3,4-dicarbonitrile can be influenced by various environmental factors. For instance, the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent . This suggests that the solvent environment can significantly influence the action, efficacy, and stability of these compounds.

生化学分析

Biochemical Properties

1,2,5-Thiadiazole-3,4-dicarbonitrile plays a crucial role in various biochemical reactions. It has been synthesized and evaluated for its potential as an antimicrobial agent, showing effectiveness against a range of microbial strains, including bacteria and fungi. The compound interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the disruption of these processes. Additionally, 1,2,5-Thiadiazole-3,4-dicarbonitrile has shown promise as an anticancer agent, interacting with key biomolecules involved in cell proliferation and apoptosis .

Cellular Effects

1,2,5-Thiadiazole-3,4-dicarbonitrile exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of 1,2,5-Thiadiazole-3,4-dicarbonitrile involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, in cancer cells, 1,2,5-Thiadiazole-3,4-dicarbonitrile inhibits the activity of enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,5-Thiadiazole-3,4-dicarbonitrile have been observed to change over time. The compound exhibits stability under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and strong acidic or basic environments . Long-term studies have shown that 1,2,5-Thiadiazole-3,4-dicarbonitrile can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

特性

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCOHPKFJGEXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396928 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23347-22-0 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

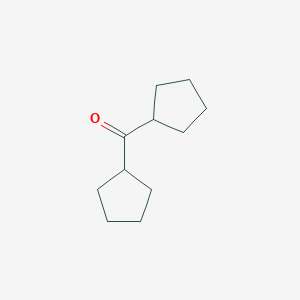

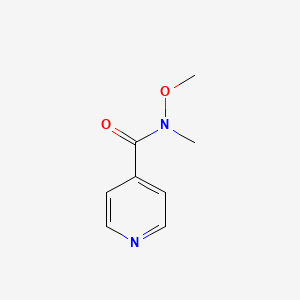

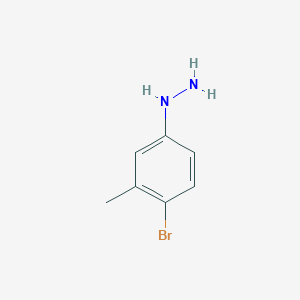

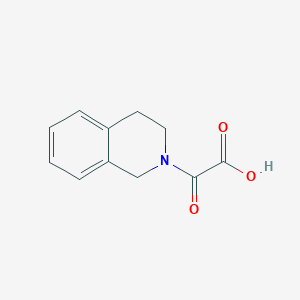

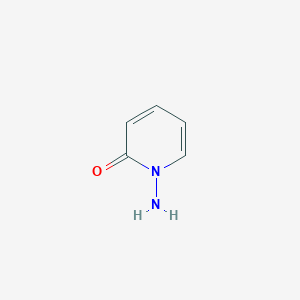

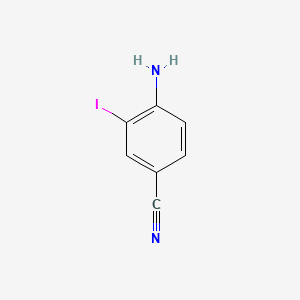

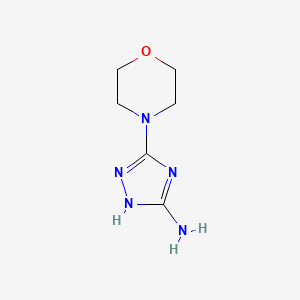

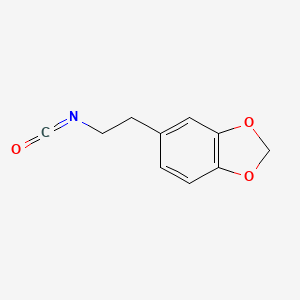

Feasible Synthetic Routes

Q1: What makes 1,2,5-Thiadiazole-3,4-dicarbonitrile so useful in porphyrazine synthesis?

A1: 1,2,5-Thiadiazole-3,4-dicarbonitrile readily undergoes cyclotetramerization reactions with other suitable partners, leading to the formation of porphyrazines [, ]. This compound's structure allows for the creation of both symmetrical porphyrazines (containing only 1,2,5-thiadiazole units) and unsymmetrical ones with various substituents.

Q2: How do the properties of porphyrazines change with the incorporation of 1,2,5-thiadiazole units?

A2: Research indicates that incorporating 1,2,5-thiadiazole units into porphyrazines significantly impacts their electronic properties []. The electron-deficient nature of 1,2,5-thiadiazole influences the overall electron distribution within the macrocycle, impacting properties like UV/Vis absorption and nonlinear optical behavior. This makes these modified porphyrazines potentially useful for applications like optical limiting.

Q3: Can you provide an example of how 1,2,5-Thiadiazole-3,4-dicarbonitrile is used to create unsymmetrical porphyrazines?

A3: One study [] successfully synthesized unsymmetrical porphyrazines by co-cyclizing 1,2,5-Thiadiazole-3,4-dicarbonitrile with 3,6-diamyloxyphthalodinitrile. This reaction, carried out in the presence of magnesium or lithium amylate, yielded a mixture of porphyrazines with varying ratios of 1,2,5-thiadiazole and 1,4-diamyloxybenzene moieties.

Q4: What are the advantages of studying unsymmetrical porphyrazines containing 1,2,5-thiadiazole units?

A4: Unsymmetrical porphyrazines offer a wider range of properties compared to their symmetrical counterparts. By systematically altering the ratio and arrangement of electron-deficient 1,2,5-thiadiazole and electron-donating groups (like 1,4-diamyloxybenzene), researchers can fine-tune the macrocycle's electronic properties for specific applications [].

Q5: Besides porphyrazines, what other compounds can be synthesized using 1,2,5-Thiadiazole-3,4-dicarbonitrile?

A5: 1,2,5-Thiadiazole-3,4-dicarbonitrile reacts with various alkynes in the presence of tetrasulfur tetranitride (S4N4) []. This reaction can produce 1,3,5,2,4-trithiadiazepines and 1,2,5-thiadiazoles, offering routes to diverse heterocyclic structures. For instance, reacting 1,2,5-Thiadiazole-3,4-dicarbonitrile with butynedinitrile yields 1,3,5,2,4-trithiadiazepine-6,7-dicarbonitrile and 1,2,5-thiadiazole-3,4-dicarbonitrile [].

Q6: How is the structure of these complex macrocycles confirmed?

A6: Techniques like single-crystal X-ray crystallography play a crucial role in elucidating the structures of these complex macrocycles. For instance, researchers have successfully determined the structures of several symmetrical and unsymmetrical porphyrazines, including (S2A2)PzH2 and (A4)PzH2, using this technique [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。